2-Hydroxy-5-(3-nitrophenyl)pyrimidine, 95%
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Overview
Description
2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) is a synthetic compound that has been studied in the scientific community for its potential applications in the fields of biochemistry and pharmacology. This compound has an interesting chemical structure, which consists of a pyrimidine ring and a nitrophenyl group. The pyrimidine ring is a five-membered ring composed of two nitrogen atoms and three carbon atoms, while the nitrophenyl group is composed of a nitrogen atom, an oxygen atom, and a phenyl group. This compound has been studied for its potential as a therapeutic agent, as well as its ability to act as a biochemical and physiological modulator.
Scientific Research Applications
2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) has been studied for its potential applications in the fields of biochemistry and pharmacology. It has been studied for its potential as a therapeutic agent, as well as its ability to act as a biochemical and physiological modulator. This compound has been studied for its ability to inhibit the growth of certain cancer cells, as well as its ability to act as an anti-inflammatory agent. Additionally, this compound has been studied for its potential to act as a DNA-intercalator, which could potentially be used to treat certain genetic diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting the activity of these enzymes, this compound can reduce the production of certain pro-inflammatory molecules, such as prostaglandins. Additionally, this compound has been studied for its ability to act as a DNA-intercalator, which could potentially be used to treat certain genetic diseases.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its ability to inhibit the growth of certain cancer cells, as well as its ability to act as an anti-inflammatory agent. Additionally, this compound has been studied for its potential to act as a DNA-intercalator, which could potentially be used to treat certain genetic diseases. Additionally, this compound has been studied for its potential to act as a modulator of certain biochemical pathways, such as the MAPK signaling pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) in lab experiments include its high purity and its ability to act as a biochemical and physiological modulator. Additionally, this compound is relatively stable and can be easily synthesized. The main limitation of using this compound in lab experiments is its potential toxicity. This compound has been studied for its potential to act as a DNA-intercalator, which could potentially be toxic to certain cells. Therefore, it is important to take precautions when using this compound in lab experiments.
Future Directions
2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) has the potential to be used in a variety of scientific and medical applications. In the future, this compound could be studied further to better understand its mechanism of action and its potential therapeutic applications. Additionally, this compound could be used to develop new drugs or therapies for the treatment of certain diseases. Additionally, this compound could be used to study the effects of certain biochemical pathways, such as the MAPK signaling pathway. Finally, this compound could be used to develop new methods for the synthesis of other compounds.
Synthesis Methods
2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%) can be synthesized through an organic synthesis method known as the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide to produce an ether. In this case, the alkyl halide is 3-nitrophenyl bromide, and the alkoxide is 2-hydroxy-5-methylpyrimidine. The reaction of these two compounds produces the desired product, 2-Hydroxy-5-(3-nitrophenyl)pyrimidine (95%).
properties
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-11-5-8(6-12-10)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJGXLEUULGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686818 |
Source
|
Record name | 5-(3-Nitrophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111103-79-7 |
Source
|
Record name | 5-(3-Nitrophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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